2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(11-15-14-3-1-2-4-16(14)25-21-15)22-9-5-13(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,12-13H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOMDLLXUDMUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one , with the molecular formula and a molecular weight of 338.367 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 338.367 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The benzoxazole moiety may enhance binding affinity to these targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research on related benzoxazole derivatives indicates that they possess selective antimicrobial properties. For instance, compounds based on benzoxazole have shown activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans . The structure–activity relationship (SAR) analysis reveals that modifications in the substituents significantly influence their antimicrobial potency.
Anticancer Potential
Studies have indicated that certain benzoxazole derivatives exhibit cytotoxic effects against cancer cells while being less toxic to normal cells. This selective toxicity suggests potential as anticancer agents . The mechanism may involve induction of apoptosis in cancer cells, making them viable candidates for further development.
Case Studies
- Study on Antimicrobial Efficacy : A series of tests evaluated the antimicrobial activity of 41 benzoxazole derivatives, revealing limited efficacy against E. coli but notable activity against B. subtilis and Pichia pastoris. The most active compounds contained electron-donating groups which enhanced their potency .
- Anticancer Screening : In a study assessing cytotoxicity across various cell lines, certain benzoxazole derivatives demonstrated significant selective toxicity towards cancer cells compared to normal cells, indicating their potential as lead compounds for anticancer drug development .
Summary of Findings
The biological activity of This compound appears promising based on existing literature regarding its structural analogs. Its potential applications span antimicrobial, anticancer, and possibly antipsychotic domains. Further research is warranted to elucidate its specific mechanisms and optimize its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Benzoxazole Linkages
Several antipsychotic drugs and agrochemicals share structural similarities with the target compound. Key examples include:
Risperidone
- Structure : 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one .
- Molecular Weight : 410 g/mol .
- Application : Atypical antipsychotic (2–10 mg/day dosage) .
- Key Differences: Contains a pyrimidinone extension and ethyl linker instead of ethanone. The 6-fluoro substitution on benzoxazole enhances blood-brain barrier penetration .
Paliperidone
- Structure : 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one .
- Molecular Weight : 490.51 g/mol (as nitrate salt) .
- Application : Metabolite of risperidone with extended-release properties .
- Key Differences: Hydroxy group and hexahydropyrido ring enhance metabolic stability compared to the target compound’s simpler ethanone-pyrazine system .
Agrochemical Derivatives
- Structure : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one .
- Application : Fungicide for crop protection .
- Key Differences : Di-hydroisoxazole and thiazole substituents replace benzoxazole and pyrazine, highlighting structural versatility for diverse bioactivity .
Substituent-Driven Functional Variations
Benzoxazole Modifications
- Fluoro-Substituted Analogues: Compounds like risperidone and paliperidone feature 6-fluoro-benzoxazole, which improves CNS penetration and receptor affinity .
- Pyrazine vs. Pyrimidinone: The pyrazine-2-yloxy group in the target compound may confer distinct hydrogen-bonding capabilities compared to pyrimidinone extensions in antipsychotics, possibly redirecting applications toward non-CNS targets .
Linker and Core Variations
- Ethanone vs. Ethyl/Propyl Linkers: The ethanone linker in the target compound is shorter than the ethyl/propyl chains in risperidone () and the propoxy-linked metabolite in . This could limit conformational flexibility but enhance metabolic stability .
Molecular Properties and Bioactivity
Research Findings and Implications
- Antipsychotic vs. Agrochemical Activity : The presence of pyrazine in the target compound may shift activity toward agricultural uses, as pyrazine derivatives are common in fungicides (e.g., ) . Conversely, fluoro-benzoxazole piperidine derivatives dominate CNS drug design .
- Synthetic Feasibility : Crystallographic data for analogues (e.g., paliperidone nitrate ) suggest the target compound’s structure is amenable to single-crystal analysis using SHELX programs .
- Metabolic Considerations: The ethanone linker may reduce first-pass metabolism compared to ethyl-linked antipsychotics, though in vivo studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
